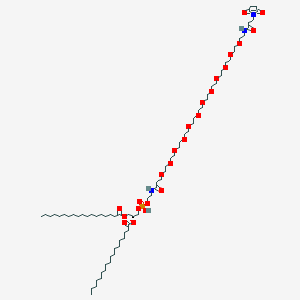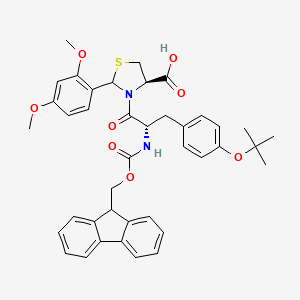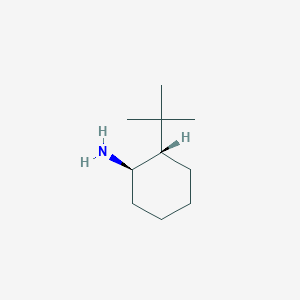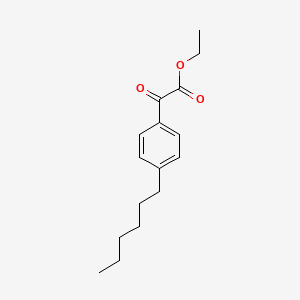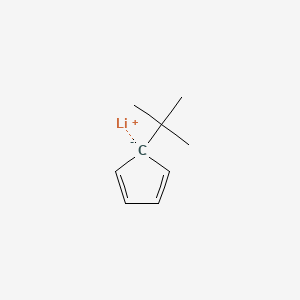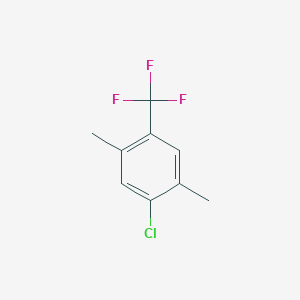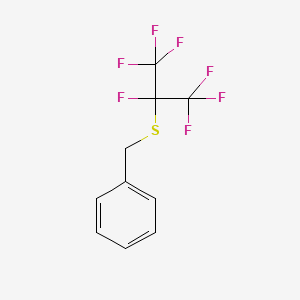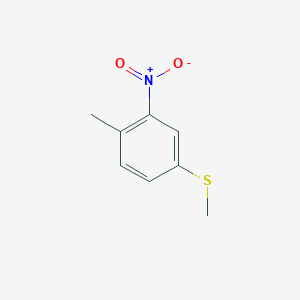![molecular formula C22H23NO4 B6307281 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 1936161-54-4](/img/structure/B6307281.png)
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid is a synthetic compound with a complex structure. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The compound’s unique structure makes it a valuable tool in various scientific research applications.
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process amino acids, given its resemblance to amino acid structures . .
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of amino groups . The presence of this group suggests that the compound might interact with its targets through the Fmoc group, possibly undergoing reactions that remove or modify this group. The specific interactions and resulting changes depend on the nature of the target and the cellular context .
Biochemical Pathways
The compound could potentially be involved in biochemical pathways related to protein synthesis or modification, given the presence of the Fmoc group . It might affect the function or regulation of proteins that interact with or process amino acids.
Pharmacokinetics
The compound’s structure suggests it might be lipophilic, which could influence its absorption and distribution . The presence of the Fmoc group could also affect its metabolism, as this group can be removed by certain enzymes . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its potential involvement in protein-related processes, it might affect the function, regulation, or localization of certain proteins . .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For example, the pH and enzymatic conditions could affect the compound’s interactions with its targets and its potential reactions involving the Fmoc group . The presence of other molecules that interact with the same targets could also influence the compound’s action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Cyclobutane Ring Formation: The cyclobutane ring is formed through a cyclization reaction, often involving a suitable cyclizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
化学反应分析
Types of Reactions
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group during chain elongation.
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors.
Material Science: It is used in the synthesis of novel materials with specific properties, such as self-assembled structures and nanomaterials.
Biological Studies: The compound is used in studying protein interactions and enzyme mechanisms.
相似化合物的比较
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Similar in structure but with a methoxy group.
N-[(9H-Fluoren-9-yl)methoxy]carbonyl-protected β-amino acids: These compounds have similar protecting groups but differ in the amino acid structure.
Fmoc-Lys (Me,Boc)-OH: Another Fmoc-protected amino acid with different side chains.
Uniqueness
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts rigidity to the molecule. This rigidity can influence the compound’s reactivity and interactions with other molecules, making it distinct from other Fmoc-protected compounds.
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-21(2)12-22(13-21,19(24)25)23-20(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDXCMDALKUWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
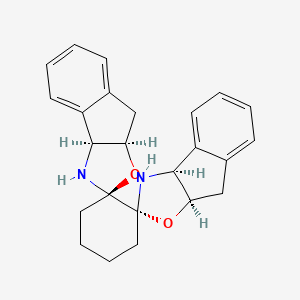
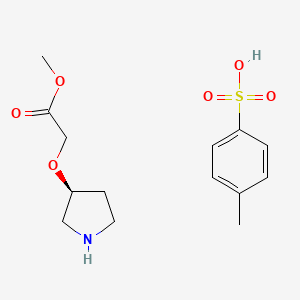
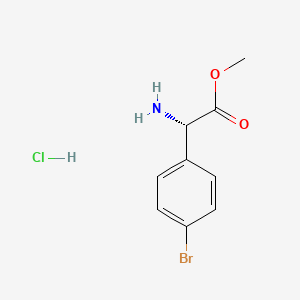
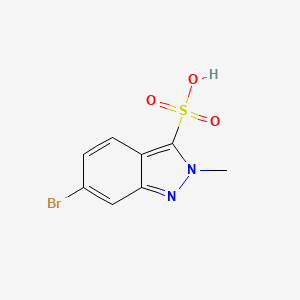
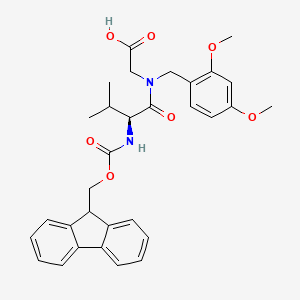
![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)
